molecular formula C21H22F2N4O2 B2801487 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891105-54-7

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2801487
CAS No.: 891105-54-7
M. Wt: 400.43
InChI Key: ZOJQCVZHAXSIJP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and two fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Pyrrolidinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the piperazine and pyrrolidinone intermediates using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl groups enhance its binding affinity, while the piperazine and pyrrolidinone moieties contribute to its overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A simpler compound with a single fluorophenyl group and a piperazine ring.

    4-fluorophenylpyrrolidinone: Contains a fluorophenyl group and a pyrrolidinone moiety but lacks the piperazine ring.

Uniqueness

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its dual fluorophenyl groups enhance its binding interactions, while the piperazine and pyrrolidinone moieties provide additional sites for functionalization and activity.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2/c22-15-1-5-18(6-2-15)25-9-11-26(12-10-25)21(29)24-17-13-20(28)27(14-17)19-7-3-16(23)4-8-19/h1-8,17H,9-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJQCVZHAXSIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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